3-(4-Hydroxyphenyl)propyl octadecanoate
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Overview
Description
3-(4-Hydroxyphenyl)propyl octadecanoate is an ester compound formed from the reaction between 3-(4-hydroxyphenyl)propanol and octadecanoic acid. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)propyl octadecanoate typically involves the esterification reaction between 3-(4-hydroxyphenyl)propanol and octadecanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)propyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester bond can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol and carboxylic acid.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
3-(4-Hydroxyphenyl)propyl octadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)propyl octadecanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Drug Delivery: In drug delivery systems, the ester bond can be hydrolyzed to release the active drug molecule at the target site.
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propyl octadecanoate can be compared with other similar ester compounds:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavoring agents.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Similar in structure but with additional tert-butyl groups, enhancing its antioxidant properties.
Properties
CAS No. |
138969-03-6 |
---|---|
Molecular Formula |
C27H46O3 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)propyl octadecanoate |
InChI |
InChI=1S/C27H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(29)30-24-17-18-25-20-22-26(28)23-21-25/h20-23,28H,2-19,24H2,1H3 |
InChI Key |
VNVCJFGUQXAJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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